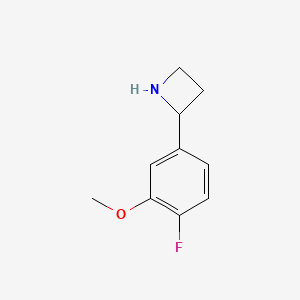
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclopentane, featuring a methoxymethyl group and a methylamine group attached to the cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine typically involves the reaction of cyclopentylmethanol with formaldehyde and methylamine. The process can be summarized in the following steps:
Formation of Methoxymethyl Cyclopentane: Cyclopentylmethanol reacts with formaldehyde in the presence of an acid catalyst to form 1-(Methoxymethyl)cyclopentane.
Amination: The resulting 1-(Methoxymethyl)cyclopentane is then reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), thiols (e.g., RSH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and methylamine groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by influencing the activity of enzymes or altering receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with only an amine group attached to the cyclopentyl ring.
Methoxymethylcyclopentane: Lacks the methylamine group, making it less reactive in certain chemical reactions.
N-Methylcyclopentylamine: Similar structure but without the methoxymethyl group.
Uniqueness
1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine is unique due to the presence of both methoxymethyl and methylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(methoxymethyl)cyclopentyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10-7-9(8-11-2)5-3-4-6-9/h10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYTUPURDBRLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCCC1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile](/img/structure/B2559231.png)
![N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2559233.png)

![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)



![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2559243.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)


![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559250.png)
